Enantiomeric Identity: (R)-Enantiomer vs. (S)-Enantiomer (CAS 1354000-76-2) vs. Racemate (CAS 1353984-40-3) – Defined Absolute Configuration Drives Synthetic Strategy
The target compound is the single (R)-enantiomer, which is structurally distinct from the (S)-enantiomer and the racemic mixture, each carrying independent CAS registrations (R: 1354006-76-0; S: 1354000-76-2; racemic: 1353984-40-3). The (R)-enantiomer is available from multiple vendors at specified purities of 95% (AKSci) to 98% (Leyan, MolCore), while the (S)-enantiomer is also supplied at 95–98% purity. Selection of the specific enantiomer is mandatory when the target downstream molecule requires a defined stereochemical outcome, such as in the synthesis of diastereomerically pure ACC inhibitors described in patent US8962641B2. [1]
| Evidence Dimension | Enantiomeric identity and commercial purity specification |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1354006-76-0; Purity ≥95% (AKSci 8874DS) to 98% (Leyan 1778762, MolCore MC621629) |
| Comparator Or Baseline | (S)-enantiomer: CAS 1354000-76-2, Purity 95% (AKSci 8875DS) to 98% (Leyan 1778763); Racemate: CAS 1353984-40-3, Purity 95% (Beyotime) to 98% (Leyan 1778726) |
| Quantified Difference | Identical nominal purity ceilings (95–98%) but fundamentally non-interchangeable isomeric materials; substitution introduces stereochemical divergence in downstream products. |
| Conditions | Commercial supplier specifications (HPLC/NMR purity); each isomer independently registered and sourced. |
Why This Matters
For procurement, the distinct CAS registry and defined stereochemistry ensure that the intended enantiomer is obtained for stereospecific synthetic sequences, avoiding costly rework or SAR misinterpretation.
- [1] US8962641B2, Stereochemically defined pyrimidine-substituted pyrrolidine derivatives as ACC inhibitors. View Source
